molecular formula C19H14N4O3 B2441470 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251707-28-4

2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2441470
CAS No.: 1251707-28-4
M. Wt: 346.346
InChI Key: WUCTUDGWKWQBEG-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H14N4O3 and its molecular weight is 346.346. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C18H16N4O3
  • Molecular Weight: 336.35 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance:

  • Antibacterial Activity: The compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Antifungal Activity: It was also effective against Candida albicans, suggesting potential use in treating fungal infections .

Anticancer Properties

Triazole derivatives are known for their anticancer potential. The compound has been investigated for its ability to inhibit cancer cell proliferation:

  • Mechanism of Action: Initial studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
  • Case Study: In vitro studies on human cancer cell lines showed a dose-dependent reduction in cell viability with IC50 values indicating significant cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features. Variations in substituents on the triazole ring can significantly influence their pharmacological profiles:

  • Substituent Effects: The presence of electron-withdrawing groups enhances antimicrobial activity, while bulky hydrophobic groups improve solubility and bioavailability .
Substituent TypeEffect on Activity
Electron-withdrawingIncreases antimicrobial potency
Bulky hydrophobic groupsEnhances solubility and bioavailability

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy:
    • Effective against a spectrum of pathogens with MIC values ranging from 12.5 µg/mL to 50 µg/mL for various strains .
  • Cytotoxicity Against Cancer Cells:
    • Exhibited IC50 values between 15 µM to 25 µM in different cancer cell lines, indicating significant potential for further development as an anticancer agent .
  • Mechanistic Insights:
    • Induction of oxidative stress leading to apoptosis was observed in treated cancer cells .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-19-22(11-13-6-8-16-17(10-13)26-12-25-16)21-18-9-7-15(20-23(18)19)14-4-2-1-3-5-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCTUDGWKWQBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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